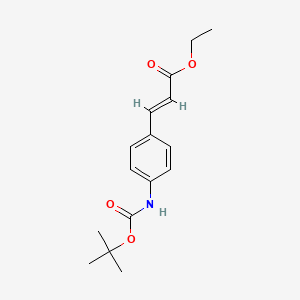
(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate
描述
The compound is a derivative of tert-butoxycarbonylamino phenyl compounds . These compounds are often used in the synthesis of various pharmaceuticals and other organic compounds.
Molecular Structure Analysis
The molecular structure of similar compounds involves a phenyl ring with a tert-butoxycarbonylamino group attached . The exact structure of “(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate” would depend on the position and configuration of the ethyl acrylate group.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds have a molecular weight around 237.25 g/mol .科学研究应用
(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate is a versatile compound with numerous applications in the fields of chemistry and biochemistry. It is used in the synthesis of various compounds, such as amides, esters, and polymers. It is also used as a cross-linking agent in the preparation of polymers, as well as a stabilizing agent in the preparation of emulsions. In addition, this compound is used as a catalyst in the polymerization of vinyl monomers, as well as in the preparation of polymeric materials.
作用机制
(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate is a highly reactive compound, and its mechanism of action is not fully understood. It is believed that this compound reacts with the hydroxyl groups of the aromatic aldehyde and amino acid, forming a covalent bond. This reaction is believed to be catalyzed by a base such as sodium hydroxide. The resulting intermediate then reacts with ethyl acrylate, forming the desired product this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have some biological activity, as it has been shown to inhibit certain enzymes. It is also believed to have some antioxidant activity, as it has been shown to scavenge reactive oxygen species.
实验室实验的优点和局限性
The main advantage of using (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate in lab experiments is its versatility. It can be used in a variety of reactions and can be used as a catalyst in the synthesis of various compounds. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, this compound is a highly reactive compound and should be handled with care. It should also be stored in an airtight container, away from heat and light.
未来方向
The potential applications of (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate are vast and there are many future directions to explore. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in the preparation of polymeric materials and other compounds. Furthermore, the use of this compound as a catalyst in the synthesis of various compounds could be explored in greater detail. Finally, the use of this compound as an antioxidant could be studied in greater detail, as this could lead to potential therapeutic applications.
安全和危害
属性
IUPAC Name |
ethyl (E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h6-11H,5H2,1-4H3,(H,17,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWQBQZKDJGRV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147603 | |
| Record name | Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239088-81-4 | |
| Record name | Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3021218.png)

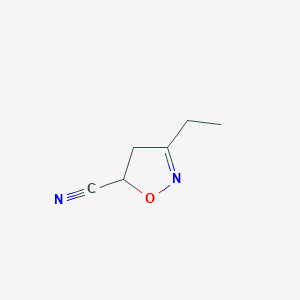

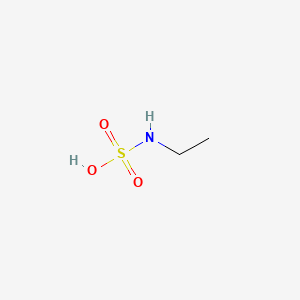

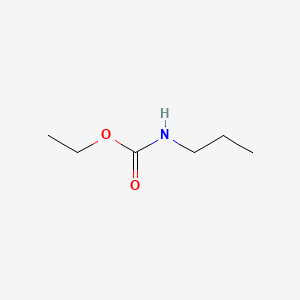
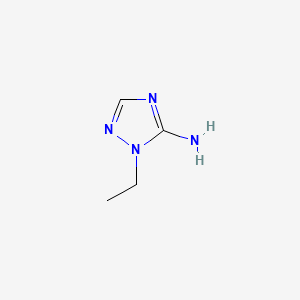
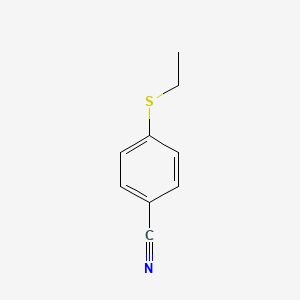
![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3021232.png)
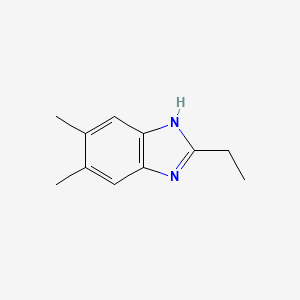
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B3021235.png)

